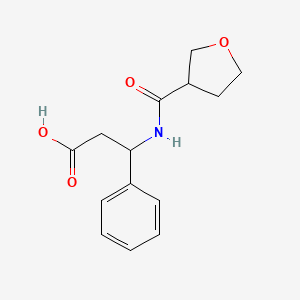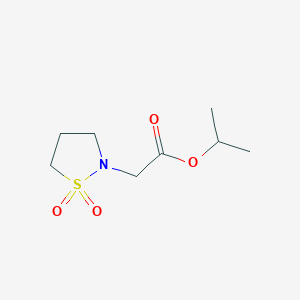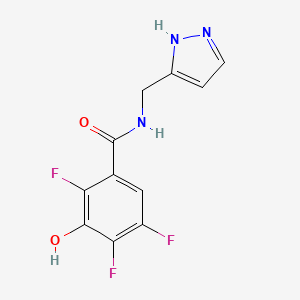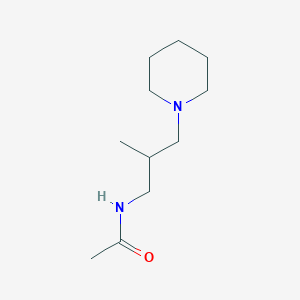
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid, also known as OCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid involves its interaction with various proteins and enzymes in the body. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and glycogen phosphorylase, which are involved in the pathogenesis of various diseases. This compound has also been found to interact with proteins such as tubulin, which is involved in the formation of microtubules, and cyclin-dependent kinase 2, which is involved in cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and glycogen phosphorylase, which are involved in the pathogenesis of various diseases. This compound has also been found to exhibit hypoglycemic effects, making it a potential drug for the treatment of diabetes.
実験室実験の利点と制限
One of the advantages of using 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
将来の方向性
There are several future directions for research on 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to a better understanding of its potential applications in the treatment of various diseases. Additionally, the synthesis of this compound and related compounds could be optimized to make them more readily available and cost-effective for lab experiments.
合成法
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid can be synthesized through a multi-step process involving the reaction of phenylpropanoic acid with oxalyl chloride to form an acid chloride intermediate. This intermediate is then reacted with oxolane-3-carboxamide in the presence of a base such as triethylamine to yield this compound.
科学的研究の応用
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer drug. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to exhibit hypoglycemic effects, making it a potential drug for the treatment of diabetes.
特性
IUPAC Name |
3-(oxolane-3-carbonylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)8-12(10-4-2-1-3-5-10)15-14(18)11-6-7-19-9-11/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBWTJWCCVRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)



![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)



![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)

